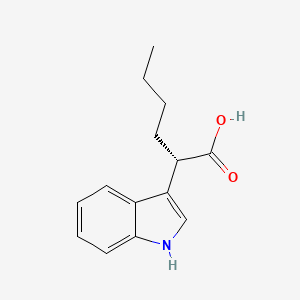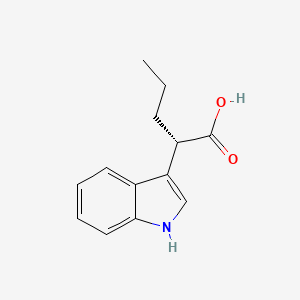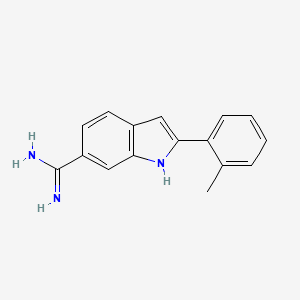
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) is an organic compound belonging to the class of bisphosphonates. These compounds are characterized by the presence of two phosphonate groups linked through a carbon atom. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in the treatment of various bone-related disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) typically involves the reaction of nonane derivatives with phosphonic acid reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the bisphosphonate structure. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of (1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) involves large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in inhibiting enzymes involved in bone resorption.
Medicine: Investigated for its therapeutic potential in treating bone-related disorders such as osteoporosis and Paget’s disease.
Wirkmechanismus
The mechanism of action of (1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound binds to these enzymes, inhibiting their activity and preventing the breakdown of bone tissue. This action helps in maintaining bone density and strength .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etidronic Acid: Another bisphosphonate with similar bone resorption inhibition properties.
Alendronic Acid: Known for its use in treating osteoporosis.
Risedronic Acid: Used in the treatment of various bone disorders.
Uniqueness
Its ability to undergo various chemical reactions and its effectiveness in inhibiting bone resorption make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H22O7P2 |
|---|---|
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
(1-hydroxy-1-phosphonononyl)phosphonic acid |
InChI |
InChI=1S/C9H22O7P2/c1-2-3-4-5-6-7-8-9(10,17(11,12)13)18(14,15)16/h10H,2-8H2,1H3,(H2,11,12,13)(H2,14,15,16) |
InChI-Schlüssel |
COHUUYPEYRMWTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Phenyl-7-(pyridin-3-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B10758543.png)


![2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide](/img/structure/B10758557.png)
![2-Hydroxy-5-{[(1E)-2-phenylethylidene]amino}-L-tyrosine](/img/structure/B10758562.png)
![N-{2-[(4'-Cyano-1,1'-biphenyl-4-YL)oxy]ethyl}-N'-hydroxy-N-methylurea](/img/structure/B10758566.png)
![7a-[(4-Cyanophenyl)methyl]-6-(3,5-Dichlorophenyl)-5-Oxo-2,3,5,7a-Tetrahydro-1h-Pyrrolo[1,2-A]pyrrole-7-Carbonitrile](/img/structure/B10758577.png)
![3-[3-(3-methyl-6-{[(1S)-1-phenylethyl]amino}-1H-pyrazolo[4,3-c]pyridin-1-yl)phenyl]propanamide](/img/structure/B10758585.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide](/img/structure/B10758595.png)
![(3r)-3-Ethyl-N-[(4-Methylphenyl)sulfonyl]-L-Aspartic Acid](/img/structure/B10758600.png)
![(Z)-2-[2-(4-Methylpiperazin-1-Yl)benzyl]diazenecarbothioamide](/img/structure/B10758614.png)


